molecular formula C14H16N4S B2465840 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-47-6

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2465840
CAS No.: 852143-47-6
M. Wt: 272.37
InChI Key: KBHDQFCTYLYBDF-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring through the reaction of ethylthio-substituted hydrazine with ethyl isothiocyanate. This intermediate can then be subjected to cyclization with an indole derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The unique structure of this compound can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole

Uniqueness

The uniqueness of 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substitution pattern and the combination of the triazole and indole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-3-18-13(16-17-14(18)19-4-2)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHDQFCTYLYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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